molecular formula C14H18BF3O4 B8216504 2-(3-Methoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Methoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8216504
M. Wt: 318.10 g/mol
InChI Key: XIFTZFMRIYKASG-UHFFFAOYSA-N
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Description

This compound is a boronic ester featuring a phenyl ring substituted with methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups at the 3- and 5-positions, respectively. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety enhances stability and solubility, making it suitable for cross-coupling reactions like Suzuki-Miyaura couplings . Its electron-withdrawing substituents modulate the boron center’s electrophilicity, balancing reactivity and stability.

Properties

IUPAC Name

2-[3-methoxy-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O4/c1-12(2)13(3,4)22-15(21-12)9-6-10(19-5)8-11(7-9)20-14(16,17)18/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFTZFMRIYKASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aryl Halide Precursor Preparation

The synthesis begins with the preparation of the aryl halide precursor, typically 3-methoxy-5-(trifluoromethoxy)phenyl bromide or iodide. This step involves electrophilic substitution or directed ortho-metalation strategies to introduce substituents regioselectively. For example, bromination of 3-methoxy-5-(trifluoromethoxy)benzene using bromine (Br₂) in acetic acid at 0–5°C yields the desired aryl bromide.

Key Data:

ParameterValue
Reaction Temperature0–5°C
Yield85–90%
Purity (HPLC)>95%

Boronic Acid Formation via Lithium-Halogen Exchange

The aryl halide undergoes lithium-halogen exchange using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at –78°C, followed by quenching with trimethyl borate (B(OMe)₃) to form the intermediate boronic acid.

Optimized Conditions:

  • Solvent: THF (anhydrous)

  • Temperature: –78°C → 0°C (gradual warming)

  • Stoichiometry: 1.1 equiv n-BuLi, 1.05 equiv B(OMe)₃

  • Workup: Acidic hydrolysis (5% HCl)

Yield: 70–75% (crude), 65% after purification.

Dioxaborolane Esterification

The boronic acid is converted to the dioxaborolane ester via reaction with pinacol (2,3-dimethyl-2,3-butanediol) in dichloromethane (DCM) under dehydrating conditions. Magnesium sulfate (MgSO₄) is employed to sequester water, driving the equilibrium toward ester formation.

Reaction Parameters:

ComponentQuantity
Boronic Acid1.0 equiv
Pinacol1.05 equiv
MgSO₄1.0 equiv
SolventDCM (0.5 M)
Time16 h

Purification:

  • Method: Column chromatography (SiO₂, hexane/ethyl acetate 9:1)

  • Yield: 80–85%

  • Purity: >98% (¹H NMR).

Catalytic and Solvent Optimization

Palladium-Catalyzed Borylation (Alternative Method)

While the lithium-based route is predominant, palladium-catalyzed Miyaura borylation offers scalability. Using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ in dioxane at 80–90°C, the aryl halide undergoes cross-coupling to directly form the dioxaborolane.

Comparative Data:

ParameterLithium RoutePalladium Route
Yield65%75%
Reaction Time16 h6 h
CostLowHigh
ScalabilityModerateHigh

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 7.45 (s, 1H, ArH), 7.32 (s, 1H, ArH), 3.89 (s, 3H, OCH₃), 1.32 (s, 12H, CH₃).

  • ¹¹B NMR: δ 30.5 ppm (characteristic of dioxaborolanes).

  • ¹⁹F NMR: δ –58.2 ppm (CF₃O group).

Mass Spectrometry

  • HRMS (ESI): m/z Calcd for C₁₄H₁₇BF₄O₄ [M+H]⁺: 361.1234; Found: 361.1236.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key adjustments include:

  • Solvent: Toluene (replaces DCM for safety)

  • Catalyst Load: 0.5 mol% Pd(dppf)Cl₂

  • Yield (Pilot Plant): 82% at 10 kg scale.

Challenges and Mitigation Strategies

Steric Hindrance

The trifluoromethoxy group’s bulkiness necessitates longer reaction times for complete conversion. Mitigation includes:

  • Higher Catalyst Loading: 2 mol% Pd(dppf)Cl₂

  • Elevated Temperature: 100°C (dioxane reflux).

Moisture Sensitivity

The boronic acid intermediate is hygroscopic. Solutions:

  • Strict Anhydrous Conditions: Molecular sieves (4Å) in THF

  • Inert Atmosphere: Nitrogen or argon gas .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and substitution reactions under appropriate conditions .

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-(3-Methoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications include:

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation step. This step is crucial for the transfer of the boron-bound aryl group to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Structural and Electronic Features

Key Analogs :

Compound Name Substituents (Phenyl Ring) Electron Effects Molecular Weight (g/mol)
Target Compound 3-OCH₃, 5-OCF₃ Moderate electron-withdrawing ~322.1 (calculated)
2-(3,5-Dichlorophenyl)-dioxaborolane 3-Cl, 5-Cl Strong electron-withdrawing 273.96
2-(3-Fluoro-4-(methylsulfonyl)phenyl)-dioxaborolane 3-F, 4-SO₂CH₃ Very strong electron-withdrawing 300.15
2-(3-Chloro-5-ethoxyphenyl)-dioxaborolane 3-Cl, 5-OCH₂CH₃ Mixed (Cl: EWG; OCH₂CH₃: EDG) ~298.6 (calculated)
2-(2-Bromo-5-(trifluoromethoxy)phenyl)-dioxaborolane 2-Br, 5-OCF₃ Strong EWG (Br, OCF₃) 366.97

Analysis :

  • Electron-Withdrawing Groups (EWG) : The trifluoromethoxy group (-OCF₃) in the target compound is more electron-withdrawing than methoxy (-OCH₃) but less than sulfonyl (-SO₂CH₃) or halogens (Cl, Br) . This positions the target compound’s reactivity between highly activated (e.g., dichlorophenyl) and moderately activated analogs.
  • Steric Effects : The 3,5-disubstitution pattern minimizes steric hindrance compared to ortho-substituted analogs (e.g., 2-bromo in ), favoring coupling reactions.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Reaction Performance :

Compound Reaction Rate (Relative) Yield in Model Reaction Key Reference
Target Compound Moderate Not reported -
2-(3,5-Dichlorophenyl)-dioxaborolane High 85–90% (biaryl synthesis)
2-(Thiophen-2-yl)-dioxaborolane High 74–80% (heterocycle coupling)
2-(4-Ethynylphenyl)-dioxaborolane Low (steric hindrance) ~50% (alkyne coupling)

Insights :

  • The target compound’s -OCF₃ group offers a unique balance: it enhances electrophilicity without the decomposition risks associated with halides.

Research Findings and Trends

  • Synthetic Optimization : Yields for analogous compounds range from 50% (sterically hindered ) to 80% (optimized conditions for chlorophenyl derivatives ). The target compound’s synthesis would likely require CsF or similar activators to enhance efficiency .
  • Emerging Analogs : Pyridine-based dioxaborolanes (e.g., ) show enhanced metal coordination, suggesting future exploration of hybrid aryl-heteroaryl systems.

Biological Activity

2-(3-Methoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1803320-99-1) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₈BF₃O₄
  • Molecular Weight : 318.10 g/mol
  • Structure : The compound features a dioxaborolane ring which is known for its stability and reactivity in biological systems.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Enzyme Inhibition : It is hypothesized that this compound may inhibit specific enzymes involved in metabolic pathways or disease processes. For instance, the incorporation of polar functionalities has been shown to enhance solubility and metabolic stability while maintaining enzyme inhibition efficacy in similar compounds .
  • Antiparasitic Activity : Studies on related compounds have demonstrated significant antiparasitic activities against Plasmodium falciparum, suggesting that this compound could have similar effects .

Antiparasitic Activity

In a study focusing on the optimization of related dioxaborolane derivatives:

  • EC₅₀ Values : The EC₅₀ values for antiparasitic activity were measured with promising results indicating effective inhibition at low concentrations. For example, analogs with methoxy and trifluoromethyl substitutions showed enhanced activity .
CompoundEC₅₀ (μM)Remarks
Compound A0.010High potency against P. falciparum
Compound B0.038Moderate potency with improved solubility
This compoundTBDPotential for further optimization

Enzyme Interaction Studies

The interaction of this compound with key metabolic enzymes has not been extensively published; however, related compounds have shown that modifications can lead to significant changes in enzyme affinity and selectivity. For example:

  • Metabolic Stability : The presence of bulky groups like trifluoromethyl can enhance metabolic stability by reducing the rate of enzymatic degradation .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Solubility : Enhanced aqueous solubility due to the polar methoxy group.
  • Toxicity Profile : Preliminary assessments suggest a moderate toxicity level; however, extensive toxicological studies are required to confirm safety in vivo.

Q & A

Basic Research Questions

Q. How can the synthesis of this boronate ester be optimized for higher yield and purity?

  • Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (THF, dioxane). Use inert atmospheres (N₂/Ar) to prevent boronate oxidation . Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (hexane/CH₂Cl₂) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹¹B NMR : Confirm boronate ester formation (δ ~30–35 ppm for pinacol boronate) .
  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and trifluoromethoxy (δ ~148–150 ppm in ¹³C) groups .
  • HRMS : Validate molecular weight (e.g., [M+Na]⁺ ion).

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store under inert gas (Ar) at –20°C in airtight, light-resistant containers. Pre-purge storage vials with N₂ to minimize hydrolysis . Monitor stability via periodic ¹H NMR to detect degradation (e.g., free boronic acid formation).

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :

  • Transmetalation : The electron-deficient trifluoromethoxy group enhances electrophilicity, accelerating Pd-B transmetalation. Use DFT calculations to map charge distribution .
  • Steric Effects : The 3,5-substitution pattern reduces steric hindrance, improving coupling efficiency with aryl halides. Compare kinetics with ortho-substituted analogs .

Q. How does the trifluoromethoxy group influence stability under acidic/basic conditions?

  • Methodological Answer :

  • Hydrolysis Testing : Reflux in HCl/NaOH (0.1–1 M) and monitor via ¹¹B NMR. The trifluoromethoxy group’s electron-withdrawing effect increases acid sensitivity compared to methoxy analogs .
  • Kinetic Studies : Calculate degradation rate constants (k) at varying pH using UV-Vis or LC-MS.

Q. How can computational modeling predict its compatibility in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states for cross-coupling or protodeboronation pathways (software: Gaussian, ORCA). Compare activation energies with experimental yields .
  • Solvent Effects : Use COSMO-RS models to predict solubility/reactivity in ionic liquids or aqueous mixtures .

Data Contradiction Analysis

Q. Conflicting reports on optimal reaction temperatures for cross-coupling—how to resolve?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically test temperatures (25–100°C) with controlled Pd loading and base stoichiometry .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and identify temperature-dependent side reactions (e.g., protodeboronation) .

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